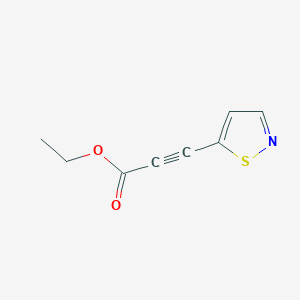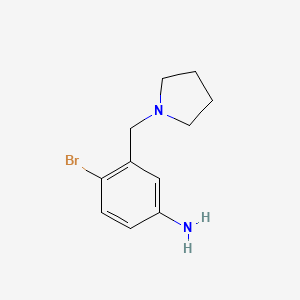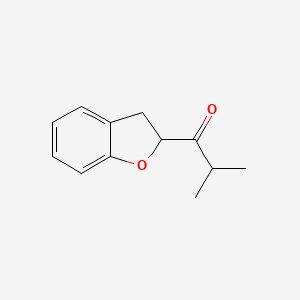![molecular formula C9H14O6 B13190643 Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate](/img/structure/B13190643.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate, also known as norbornene dicarboxylic acid dihydrate, is a bicyclic compound with the molecular formula C₉H₁₀O₄·2H₂O. This compound is characterized by its rigid bicyclic structure, which includes a double bond and two carboxylic acid groups. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the diacid. The reaction conditions typically include:
Temperature: Room temperature to moderate heating
Solvent: Organic solvents like toluene or xylene
Catalysts: Lewis acids such as aluminum chloride can be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification steps such as recrystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Reagents like peracetic acid or m-chloroperbenzoic acid (m-CPBA) in anhydrous dioxane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylic acid groups under acidic or basic conditions.
Major Products
Epoxides: Formed from oxidation of the double bond.
Alcohols/Aldehydes: Resulting from reduction of the carboxylic acid groups.
Amides/Esters: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate involves its ability to participate in various chemical reactions due to its reactive double bond and carboxylic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Similar structure but lacks the dihydrate component.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: Contains additional chlorine atoms, making it more reactive and suitable for different applications.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate is unique due to its dihydrate form, which can influence its solubility and reactivity. This makes it particularly useful in specific synthetic and industrial applications where controlled reactivity is desired .
Properties
Molecular Formula |
C9H14O6 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;dihydrate |
InChI |
InChI=1S/C9H10O4.2H2O/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);2*1H2 |
InChI Key |
SQOPPLKCNFJGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)




![4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13190594.png)




![2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13190654.png)

